2-(Pyridin-2-YL)octahydropyrrolo[3,4-C]pyrrole
Overview
Description
2-(Pyridin-2-YL)octahydropyrrolo[3,4-C]pyrrole is a heterocyclic compound that features a pyridine ring fused to an octahydropyrrolo[3,4-C]pyrrole structure. This compound is of interest due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.
Mechanism of Action
Target of Action
Compounds containing similar moieties such as the aziridine, oxadiazole, pyridine, and phthalimide groups have been found to be potential active ingredients of medicines .
Mode of Action
It’s worth noting that n-substituted aziridines, which are structurally similar, exhibit cytotoxic properties inhibiting the growth of cancer cells due to the alkylation of dna molecules .
Biochemical Pathways
Compounds containing the 1,2,4-oxadiazole moiety are used to treat various diseases and possess anti-inflammatory, antitumor, analgesic, antimicrobial, and hypotensive properties .
Pharmacokinetics
A structurally similar compound showed low plasma exposure and high clearance compared to good metabolic stability in liver microsomes .
Result of Action
Compounds with similar structures have been found to exhibit a broad spectrum of pharmacological properties, including antidiabetic, antimycobacterial, antiviral, and antitumor activities .
Action Environment
It’s worth noting that the synthesis of a structurally similar compound involved stirring the mixture at -10°c for 30-40 minutes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-2-YL)octahydropyrrolo[3,4-C]pyrrole can be achieved through the thermolysis of N-phthalimidoaziridines based on 5-alkenyl-1,2,4-oxadiazoles . The reaction involves heating N-phthalimidoaziridines in the presence of N-arylmaleimide to yield the corresponding N-phthalimidopyrrolidines . This method leverages the presence of several pharmacophoric groups, including aziridine, oxadiazole, pyridine, and phthalimide moieties .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(Pyridin-2-YL)octahydropyrrolo[3,4-C]pyrrole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield pyridine N-oxides, while reduction could produce more saturated derivatives. Substitution reactions can introduce a variety of functional groups onto the pyridine ring.
Scientific Research Applications
2-(Pyridin-2-YL)octahydropyrrolo[3,4-C]pyrrole has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Pyrrolopyrazine derivatives: These compounds also contain a pyrrole ring fused to another nitrogen-containing ring and exhibit various biological activities.
Indolizines: These are isomers of indole and serve as precursors for indolizidine alkaloids, which have significant biological activities.
Uniqueness
2-(Pyridin-2-YL)octahydropyrrolo[3,4-C]pyrrole is unique due to its specific fusion of a pyridine ring with an octahydropyrrolo[3,4-C]pyrrole structure. This unique arrangement of pharmacophoric groups provides distinct chemical and biological properties that differentiate it from other similar compounds .
Properties
IUPAC Name |
5-pyridin-2-yl-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3/c1-2-4-13-11(3-1)14-7-9-5-12-6-10(9)8-14/h1-4,9-10,12H,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYPFZIWUUJPLNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC2CN1)C3=CC=CC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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